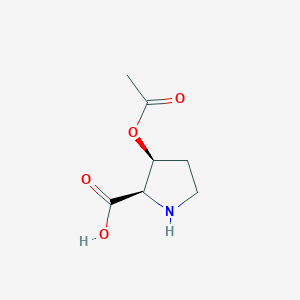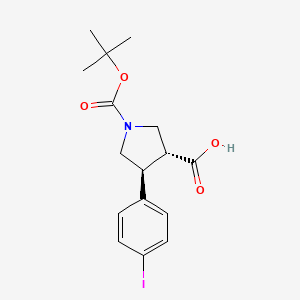
Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound with a pyrrole ring system. It contains an ethyl ester group (C2H5COO-) and substituents at positions 4 and 2 of the pyrrole ring. This compound is of interest due to its potential biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes can lead to the preparation of ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate. One common approach involves the condensation of an appropriate aldehyde or ketone with an amine, followed by esterification. For example:
Condensation Reaction:
Industrial Production Methods: While there isn’t a specific industrial production method dedicated to this compound, it can be synthesized on a laboratory scale using the methods described above. Large-scale production would likely involve modifications and optimization for efficiency.
Analyse Des Réactions Chimiques
Reactions: Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate can undergo various reactions, including:
Oxidation: Oxidation of the pyrrole ring or the alkyl groups.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the pyrrole nitrogen or the ester carbonyl carbon.
Oxidation: Oxidizing agents like KMnO4, PCC, or Jones reagent.
Reduction: Reducing agents like LiAlH4 or NaBH4.
Substitution: Alkylating agents or nucleophiles (e.g., Grignard reagents).
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may lead to carboxylic acids or other oxidized derivatives.
- Reduction could yield the corresponding alcohol.
- Substitution reactions may introduce different alkyl or aryl groups.
Applications De Recherche Scientifique
Medicinal Chemistry: Investigating its biological activity as a potential drug candidate.
Materials Science: Exploring its use in organic electronics or sensors.
Natural Product Synthesis: As a building block for more complex molecules.
Mécanisme D'action
The exact mechanism of action for this compound would depend on its specific biological target. Further research is needed to elucidate its interactions with cellular components and pathways.
Propriétés
Formule moléculaire |
C13H21NO2 |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-4-7-8-10-9-14-11(5-2)12(10)13(15)16-6-3/h9,14H,4-8H2,1-3H3 |
Clé InChI |
PLQOBRLVLOVTJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CNC(=C1C(=O)OCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)


![3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline](/img/structure/B12870754.png)


![5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12870773.png)



![Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12870788.png)


